Zanubrutinib - 1691249-45-2

Zanubrutinib

Catalog Number: EVT-286897
CAS Number: 1691249-45-2
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zanubrutinib is a next-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is being investigated as a treatment for various B-cell malignancies. [] It was designed by BeiGene to maximize BTK occupancy and minimize off-target inhibition of TEC- and EGFR-family kinases, potentially improving tolerability over first-generation BTK inhibitors such as ibrutinib. [, , , , ] Zanubrutinib has demonstrated complete and sustained BTK occupancy in both peripheral blood mononuclear cells and lymph nodes. [, , ]

Future Directions
  • Combination Therapies: Research is underway to explore the efficacy and safety of zanubrutinib in combination with other agents, such as obinutuzumab, venetoclax, and other targeted therapies. [, , ] This approach aims to further improve treatment outcomes and potentially overcome resistance mechanisms.
  • Time-Limited Therapy: The potential for time-limited therapy with zanubrutinib, particularly in combination with rituximab, is being investigated. [] This approach aims to minimize long-term BTKi exposure while maintaining durable remissions.
  • Biomarker Research: Ongoing research is focused on identifying biomarkers that can predict response to zanubrutinib and guide treatment decisions. [, ] This includes investigating the role of del(17p), TP53 mutation, CXCR4 mutation, and other genetic and molecular markers.
  • Expanding Indications: Clinical trials are exploring the efficacy of zanubrutinib in other B-cell malignancies, such as multiple myeloma and various subtypes of lymphoma. []

Ibrutinib

  • Compound Description: Ibrutinib is a first-generation Bruton's tyrosine kinase (BTK) inhibitor. It is a covalent inhibitor, meaning it forms a permanent bond with the BTK enzyme, irreversibly blocking its activity. Ibrutinib is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM) [, , , , , , , , , , , , , ].

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation BTK inhibitor that, similar to zanubrutinib, was designed to have increased selectivity for BTK compared to ibrutinib [, , , ]. Acalabrutinib is approved for the treatment of CLL, MCL, and chronic graft-versus-host disease [, ].
  • Relevance: Both acalabrutinib and zanubrutinib are considered more selective BTK inhibitors than ibrutinib, aiming to reduce off-target effects. Some studies suggest that zanubrutinib may offer improved tolerability and efficacy for patients who experience intolerable adverse events with acalabrutinib []. Clinical data suggests patients intolerant to acalabrutinib can be switched to zanubrutinib and experience clinical benefits [].

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody. Unlike type I anti-CD20 antibodies like rituximab, obinutuzumab induces increased direct cell death and enhanced antibody-dependent cell-mediated cytotoxicity [, ]. Obinutuzumab is approved for the treatment of CLL and follicular lymphoma [].
  • Relevance: While obinutuzumab targets CD20 on B-cells and zanubrutinib targets BTK within B-cells, they work through distinct mechanisms. Combining these agents shows promise in treating certain B-cell malignancies. Clinical trials are investigating the efficacy and safety of combining zanubrutinib with obinutuzumab in various B-cell malignancies [, ].

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death) in B-cells by selectively blocking the BCL-2 protein []. It is approved for treating CLL, acute myeloid leukemia, and small lymphocytic lymphoma [].
  • Relevance: Although structurally unrelated to zanubrutinib, venetoclax offers another mechanism for targeting B-cell malignancies. Clinical trials are underway to investigate combining zanubrutinib with venetoclax and other agents for improved treatment outcomes [].

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent that interferes with DNA replication and repair in rapidly dividing cells, such as cancer cells []. It is often combined with rituximab (BR) for treating CLL [].
  • Relevance: While structurally distinct from zanubrutinib, bendamustine-rituximab (BR) represents a standard chemotherapy regimen for CLL. The SEQUOIA study demonstrated the superior efficacy of frontline zanubrutinib compared to BR in previously untreated CLL patients [, ].

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 protein found on the surface of B-cells [, , ]. It works by triggering the immune system to attack and destroy cells expressing CD20, leading to B-cell depletion [, , ]. Rituximab is used in the treatment of various B-cell lymphomas, including follicular lymphoma and diffuse large B-cell lymphoma [, , ].
  • Relevance: Similar to obinutuzumab, rituximab targets CD20 but with a different mechanism compared to zanubrutinib's BTK inhibition. Clinical studies are exploring the use of zanubrutinib in combination with rituximab for improved treatment outcomes in specific B-cell malignancies [, ].

Orelabrutinib

  • Compound Description: Orelabrutinib is another next-generation BTK inhibitor primarily used in China for treating relapsed/refractory MCL [].
  • Relevance: Like zanubrutinib, orelabrutinib represents a newer BTK inhibitor. An indirect comparison study suggests that zanubrutinib may demonstrate superior progression-free survival compared to orelabrutinib in R/R MCL patients [].
Source and Classification

Zanubrutinib is classified as a small molecule drug and is categorized under the class of Bruton tyrosine kinase inhibitors. Its development was driven by the need for targeted therapies in hematological malignancies, particularly chronic lymphocytic leukemia and mantle cell lymphoma. The compound has received regulatory approval in various regions for clinical use .

Synthesis Analysis

The synthesis of zanubrutinib involves several advanced organic chemistry techniques. One notable method is the rhodium-catalyzed asymmetric hydrogenation of 7-substituted pyrazolo[1,5-a]pyrimidines, which leads to the formation of chiral tetrahydropyrazolo[1,5-a]pyrimidines. This process utilizes a chiral ligand system to achieve high enantioselectivity, with yields exceeding 90% and enantiomeric excesses up to 98% .

Technical Details

  • Catalyst: Rhodium complex with chiral ligand (S)-DTBM-Segphos.
  • Conditions: Hydrogenation performed at 80 atm of hydrogen pressure and 90 °C for 48 hours.
  • Yield: High yields (up to 96%) with excellent enantioselectivity (up to 94% ee) were reported.
Molecular Structure Analysis

Zanubrutinib's molecular structure is characterized by its unique chemical framework that allows for selective binding to Bruton tyrosine kinase. The compound's structure includes a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.

Structural Data

  • Molecular Formula: C19_{19}H21_{21}N4_{4}O
  • Molecular Weight: Approximately 325.40 g/mol
  • Key Functional Groups: The presence of nitrogen heterocycles contributes to its binding affinity and selectivity towards Bruton tyrosine kinase.
Chemical Reactions Analysis

Zanubrutinib undergoes various chemical reactions during its synthesis and metabolism. The primary reaction of interest is its covalent binding to Bruton tyrosine kinase, which inhibits its activity.

Technical Details

  • Covalent Inhibition: Zanubrutinib forms a covalent bond with a cysteine residue in the active site of Bruton tyrosine kinase, leading to irreversible inhibition.
  • Metabolism: The compound is primarily metabolized via cytochrome P450 enzymes, specifically CYP3A, without generating significant active metabolites that could contribute to off-target effects .
Mechanism of Action

The mechanism by which zanubrutinib exerts its therapeutic effects involves the selective inhibition of Bruton tyrosine kinase. This enzyme plays a crucial role in B-cell receptor signaling pathways, which are vital for the survival and proliferation of malignant B cells.

Process and Data

  • Inhibition: Zanubrutinib binds covalently to the cysteine residue in the BTK active site, blocking its enzymatic activity.
  • Pharmacodynamics: Studies show that zanubrutinib achieves high levels of BTK occupancy in peripheral blood mononuclear cells, leading to sustained therapeutic effects over time .
Physical and Chemical Properties Analysis

Zanubrutinib exhibits distinct physical and chemical properties that contribute to its efficacy as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions; sensitive to light.
  • pH Range: Optimal stability within physiological pH ranges.
Applications

Zanubrutinib has significant applications in oncology, particularly in treating various B-cell malignancies. Its selective inhibition profile makes it an attractive option for patients who may not respond well to traditional therapies.

Scientific Uses

  • Clinical Trials: Demonstrated efficacy in treating chronic lymphocytic leukemia and mantle cell lymphoma.
  • Research: Ongoing studies are exploring its potential in combination therapies and other hematological malignancies .
Introduction to Bruton Tyrosine Kinase (BTK) and B-Cell Malignancies

Role of BTK in B-Cell Receptor Signaling and Oncogenesis

Bruton tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, critically expressed in hematopoietic cells—particularly B lymphocytes—where it mediates signals from the B-cell receptor (BCR) and chemokine receptors [1] [6] [9]. Structurally, BTK contains five functional domains: a pleckstrin homology (PH) domain, a proline-rich TEC homology (TH) domain, SRC homology (SH3/SH2) domains, and a catalytic kinase domain [1] [6]. Upon BCR engagement, BTK is recruited to the plasma membrane via PIP3 binding to its PH domain. It is then phosphorylated at Y551 by SYK or SRC kinases, leading to full activation through autophosphorylation at Y223 [1] [3]. Activated BTK triggers downstream pathways including:

  • PLCγ2 cleavage: Generating inositol triphosphate (IP3) and diacylglycerol (DAG), driving calcium flux and PKC activation.
  • NF-κB nuclear translocation: Promoting cell survival and proliferation.
  • PI3K-AKT-mTOR axis: Regulating metabolic adaptation and anti-apoptotic signals [1] [9] [10].

In B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, dysregulated BCR signaling provides tonic survival signals to tumor cells. BTK overexpression or constitutive activation enables malignant B cells to proliferate autonomously, resist apoptosis, and home to protective lymphoid niches [1] [3] [9]. This oncogenic dependency is exemplified by the efficacy of BTK blockade in displacing tumor cells from microenvironments, causing characteristic "redistribution lymphocytosis" [10].

Table 1: Key Downstream Signaling Pathways Activated by BTK

PathwayKey ComponentsOncogenic Effects in B-Cell Malignancies
PLCγ2-CalciumIP3, DAG, PKCEnhanced proliferation, migration
NF-κBIκB kinase, Rel proteinsAnti-apoptotic gene expression
PI3K-AKTPIP3, PDK1, mTORC1Metabolic reprogramming, survival signals
Integrin AdhesionVLA-4, VCAM-1Tissue retention and microenvironment interactions

Historical Context: From X-Linked Agammaglobulinemia to BTK-Targeted Therapies

The link between BTK dysfunction and human disease was first established in 1952 by Dr. Ogden Bruton, who described X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by absent mature B cells and immunoglobulins [2] [6]. Genetic studies in 1993 identified mutations in a novel kinase gene (BTK, Xq21.3-q22) as the cause of XLA, with over 800 disease-causing mutations later cataloged [1] [6] [9]. XLA pathophysiology revealed BTK's non-redundant role in B-cell maturation: Pre-B cells in bone marrow express BTK during immunoglobulin heavy-chain rearrangement, and mutations arrest development at the pre-B cell stage [1] [3].

The discovery that BTK supports malignant B-cell survival spurred therapeutic targeting. Early covalent BTK inhibitors like ibrutinib (PCI-32765), approved in 2013, validated BTK inhibition clinically, showing high response rates in relapsed/refractory CLL and MCL [2] [4] [10]. Ibrutinib's mechanism—irreversible binding to C481 in BTK's kinase domain—established pharmacologic proof-of-concept but revealed limitations in kinase selectivity, leading to off-target toxicities [2] [5].

Table 2: Key Milestones in BTK Biology and Therapeutic Translation

YearMilestoneSignificance
1952Ogden Bruton describes X-linked agammaglobulinemiaFirst clinical delineation of BTK deficiency
1993BTK gene identified as mutated in XLAMolecular basis of XLA established [1] [6]
1999Preclinical studies confirm BTK overexpression in B-cell malignanciesRationale for therapeutic targeting [9]
2013Ibrutinib FDA-approved for MCLFirst-in-class BTK inhibitor validates clinical efficacy [4] [10]
2019Zanubrutinib approved for MCL in the U.S.Next-generation BTK inhibitor with enhanced selectivity [7]

Evolution of BTK Inhibitors: First- vs. Next-Generation Agents

First-generation BTK inhibitors, epitomized by ibrutinib, demonstrated potent efficacy in B-cell malignancies but exhibited significant off-target effects due to inhibition of kinases beyond BTK. Ibrutinib inhibits >17 kinases at therapeutic concentrations, including EGFR, ITK, and TEC family kinases, contributing to toxicities like atrial fibrillation, rash, and bleeding [2] [5] [10]. Pharmacologic limitations included active metabolites with reduced potency and variable pharmacokinetics [2].

Next-generation inhibitors were engineered for enhanced selectivity and occupancy:

  • Acalabrutinib: Designed to avoid EGFR inhibition, reducing rash/diarrhea risk [5].
  • Zanubrutinib (BGB-3111): Synthesized by BeiGene in 2012 through structure-activity optimization of >3,000 compounds. Key modifications minimized off-target binding while maximizing BTK occupancy and bioavailability [2]. Zanubrutinib achieves near-complete BTK occupancy in lymph nodes due to favorable pharmacokinetics and inhibits only 7/370 kinases at >50% (vs. 17 for ibrutinib) [2] [7].

Table 3: Comparative Kinase Selectivity and Clinical Performance of Covalent BTK Inhibitors

ParameterIbrutinibAcalabrutinibZanubrutinib
BTK IC₅₀ (nM)0.53.00.5
Off-target kinases inhibited (>50%)17 (e.g., EGFR, ITK, JAK3)11 (e.g., TEC)7 (primarily TEC family)
ORR in R/R CLL (Phase III)89% (RESONATE)81% (ASCEND)80% (ALPINE)
PFS in TN CLL (Phase III)87% (5-yr, RESONATE-2)84% (5-yr, ELEVATE-TN)89% (3-yr, SEQUOIA)

Clinical trial data underscore zanubrutinib’s efficacy:

  • SEQUOIA trial (NCT03336333): In treatment-naïve CLL/SLL, zanubrutinib showed superior PFS vs. bendamustine-rituximab (median not reached vs. 33.7 months; HR 0.42) [7].
  • ALPINE trial (NCT03734016): Head-to-head against ibrutinib in R/R CLL, zanubrutinib achieved higher ORR (80% vs. 73%) and 24-month PFS (78.4% vs. 65.9%) [5] [7].

Emerging agents include non-covalent BTK inhibitors (e.g., pirtobrutinib) that bypass C481 mutations—a common resistance mechanism with covalent inhibitors [4] [6]. These bind BTK reversibly and retain efficacy against ibrutinib-resistant clones [4].

Properties

CAS Number

1691249-45-2

Product Name

Zanubrutinib

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BGB-3111; BGB 3111; BGB3111; Zanubrutinib; Brukinsa.

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.